An In-Depth Technical Guide to 2-(2-Formylphenyl)acetic Acid: Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to 2-(2-Formylphenyl)acetic Acid: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(2-Formylphenyl)acetic acid, a versatile bifunctional organic compound. Possessing both a carboxylic acid and an aldehyde moiety on an aromatic scaffold, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, key synthetic methodologies, and characteristic reactivity. Furthermore, it explores its application as a precursor for constructing more complex molecular architectures, drawing parallels from structurally related compounds to highlight its potential in the development of novel therapeutic agents and materials. Safety, handling, and analytical procedures are also discussed to provide a complete resource for researchers, chemists, and drug development professionals.
Chemical Identity and Properties
2-(2-Formylphenyl)acetic acid, also known as ortho-formylphenylacetic acid, is an aromatic compound distinguished by the presence of two key functional groups: a carboxylic acid and an aldehyde. This dual functionality, positioned in an ortho relationship on the benzene ring, dictates its chemical behavior and establishes its role as a versatile synthetic intermediate.
Identifiers
A comprehensive list of identifiers for 2-(2-Formylphenyl)acetic acid is provided below, ensuring accurate compound identification and cross-referencing across various databases and inventories.
| Identifier | Value | Source |
| CAS Number | 1723-55-3 | 1[2], 3[4] |
| Molecular Formula | C₉H₈O₃ | 1[2] |
| Molecular Weight | 164.16 g/mol | 5[6] |
| Synonyms | o-formylphenylacetic acid, 2-carboxymethylbenzaldehyde, Benzaldehyde-2-acetic acid | 1[2] |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)C=O | 1[2] |
| InChIKey | QNLSLYKWBHYEHK-UHFFFAOYSA-N | 1[2] |
Physicochemical Properties
The physical and computed chemical properties of 2-(2-Formylphenyl)acetic acid are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| PSA (Polar Surface Area) | 54.37 Ų | 1[2] |
| LogP | 1.12620 | 1[2] |
| Hydrogen Bond Donors | 1 | 1[2] |
| Hydrogen Bond Acceptors | 3 | 1[2] |
| Rotatable Bonds | 3 | 1[2] |
| Complexity | 177 | 1[2] |
Synthesis and Manufacturing
The synthesis of 2-(2-Formylphenyl)acetic acid can be achieved through several routes. The selection of a particular method is often dictated by the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves the condensation of 2-formylphenol with chloroacetic acid under basic conditions.[6] This method is advantageous as it builds the acetic acid side chain onto a readily available formylated phenol precursor.
Representative Synthetic Protocol: Condensation of 2-Formylphenol
This protocol describes a representative lab-scale synthesis. The causality behind these steps lies in the nucleophilic substitution reaction where the phenoxide, generated in situ by the base, attacks the electrophilic carbon of chloroacetic acid.
Materials:
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2-Formylphenol (Salicylaldehyde)
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Chloroacetic acid
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl, for acidification)
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Deionized water
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Suitable organic solvent for extraction (e.g., Ethyl Acetate)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-formylphenol and a molar excess (e.g., 2.5 equivalents) of sodium hydroxide in water.
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Nucleophile Generation: Stir the mixture until the 2-formylphenol has completely dissolved to form the sodium phenoxide salt. This step is critical as the phenoxide is the active nucleophile.
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Addition of Electrophile: Prepare an aqueous solution of chloroacetic acid and carefully add it dropwise to the reaction mixture. An exothermic reaction may occur.
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Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Acidification: After cooling to room temperature, carefully acidify the mixture with concentrated HCl until the pH is strongly acidic (pH ~1-2). This protonates the carboxylate, causing the product to precipitate.
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Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 2-(2-Formylphenyl)acetic acid.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(2-Formylphenyl)acetic acid stems from the orthogonal reactivity of its two functional groups. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the carboxylic acid group can undergo esterification, amidation, and reduction. This allows for selective transformations, making it a powerful scaffold for building molecular complexity.
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Aldehyde Group Reactions: The formyl group readily participates in reactions such as Aldol condensation to form β-hydroxy aldehydes, which can subsequently dehydrate.[6] It is also a substrate for Wittig reactions, reductive aminations, and the formation of imines (Schiff bases) and oximes.
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Carboxylic Acid Group Reactions: The carboxylic acid can be easily converted to esters via Fischer esterification with alcohols in the presence of an acid catalyst.[6] It can also be transformed into amides using standard coupling agents or converted to an acid chloride for reaction with various nucleophiles. Under harsh heating, it may undergo decarboxylation.[6]
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Intramolecular Reactions: The ortho-positioning of the two groups allows for intramolecular cyclization reactions to form various heterocyclic systems, which are privileged structures in medicinal chemistry.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-(2-Formylphenoxy)acetic acid | CAS#:6280-80-4 | Chemsrc [chemsrc.com]
- 3. 1723-55-3|2-(2-Formylphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy 2-(2-Formylphenyl)acetic acid | 1723-55-3 [smolecule.com]
- 6. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]


